

Comparative analysis of the toxicological data of branched-chain saturated alcohols.

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Compound of Interest

Compound Name: 2,6-Dimethyl-2-heptanol

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Comparative Toxicological Analysis of Branched-Chain Saturated Alcohols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological data for a selection of branched-chain saturated alcohols, which are widely used as solvents, intermediates, and additives in various industries. Understanding the toxicological profiles of these alcohols is crucial for risk assessment and ensuring safe handling and use. This document summarizes key toxicological endpoints, provides detailed experimental methodologies for the cited studies, and visualizes relevant pathways and workflows to facilitate a clear understanding of the data.

Executive Summary

Branched-chain saturated alcohols exhibit a range of toxicological effects, with toxicity generally decreasing as the carbon chain length increases. Acute oral and dermal toxicity is typically low. However, skin and eye irritation are significant hazards for some of these alcohols. This guide presents a comparative summary of acute toxicity, skin irritation, and eye irritation data for isobutanol, 2-ethyl-1-hexanol, and 2-methyl-1-butanol, along with insights into the potential mechanisms of toxicity.

Data Presentation

The following tables summarize the quantitative toxicological data for selected branched-chain saturated alcohols.

Table 1: Acute Oral Toxicity Data

Chemical Name	CAS Number	Species	LD50 (mg/kg bw)	Toxicity Category	Reference
Isobutanol	78-83-1	Rat (male)	>2830	Low	[1]
Rat (female)	3350	Low	[1]		
2-Ethyl-1-hexanol	104-76-7	Rat	2000 - 6400	Low	[2]
Mouse	2000 - 6400	Low	[2]		
2-Methyl-1-butanol	137-32-6	Rat	2200	Low	[3]

Table 2: Acute Dermal Toxicity Data

Chemical Name	CAS Number	Species	LD50 (mg/kg bw)	Toxicity Category	Reference
Isobutanol	78-83-1	Rabbit (male)	>2000	Low	[1]
Rabbit (female)	2460	Low	[1]		
2-Ethyl-1-hexanol	104-76-7	Rabbit	>20 ml/kg (>17,436)	Low	[4]
2-Methyl-1-butanol	137-32-6	Rabbit	>3160	Low	[3]

Table 3: Skin and Eye Irritation Data

Chemical Name	CAS Number	Species	Skin Irritation	Eye Irritation	Reference
Isobutanol	78-83-1	Rabbit	Slight to moderate irritant	Severe irritant	[1]
2-Ethyl-1-hexanol	104-76-7	Rabbit	Mild irritant	Mild irritant	[4]
2-Methyl-1-butanol	137-32-6	Rabbit	Irritating	Causes serious eye irritation	[3]

Experimental Protocols

The toxicological data presented in this guide are based on standardized experimental protocols, primarily following the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines are internationally accepted methods for assessing the safety of chemical substances.

Acute Oral Toxicity Testing (Based on OECD Guideline 420, 423, and 425)

The acute oral toxicity of the branched-chain saturated alcohols was determined using a fixed-dose procedure, acute toxic class method, or up-and-down procedure. The general protocol involves the administration of a single dose of the test substance to fasted animals, typically rats, via gavage. Animals are then observed for a period of at least 14 days for signs of toxicity and mortality. The LD50 (median lethal dose) is then calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Acute Dermal Toxicity Testing (Based on OECD Guideline 402)

For acute dermal toxicity studies, the test substance is applied to a shaved area of the skin of the test animals, usually rabbits. The application site is typically covered with a porous gauze

dressings for a 24-hour exposure period. The animals are observed for signs of toxicity and mortality over a 14-day period. The dermal LD50 is then determined.

Skin Irritation Testing (Based on OECD Guideline 404)

The skin irritation potential is assessed by applying the test substance to a small area of the skin of a test animal, typically a rabbit. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application. The severity of the skin reaction is scored to determine the irritation potential.

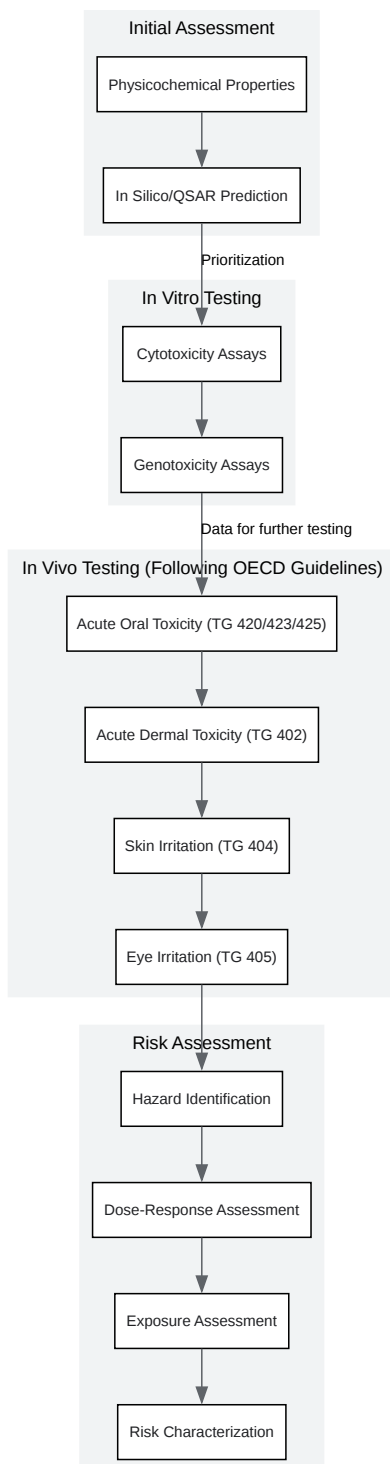
Eye Irritation Testing (Based on OECD Guideline 405)

To evaluate eye irritation, a single dose of the test substance is instilled into the conjunctival sac of one eye of an experimental animal, usually a rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific time points after instillation. The severity of the ocular lesions is scored to classify the irritancy of the substance.

Visualizations

Experimental Workflow for Toxicological Assessment

General Workflow for Toxicological Assessment of Branched-Chain Saturated Alcohols

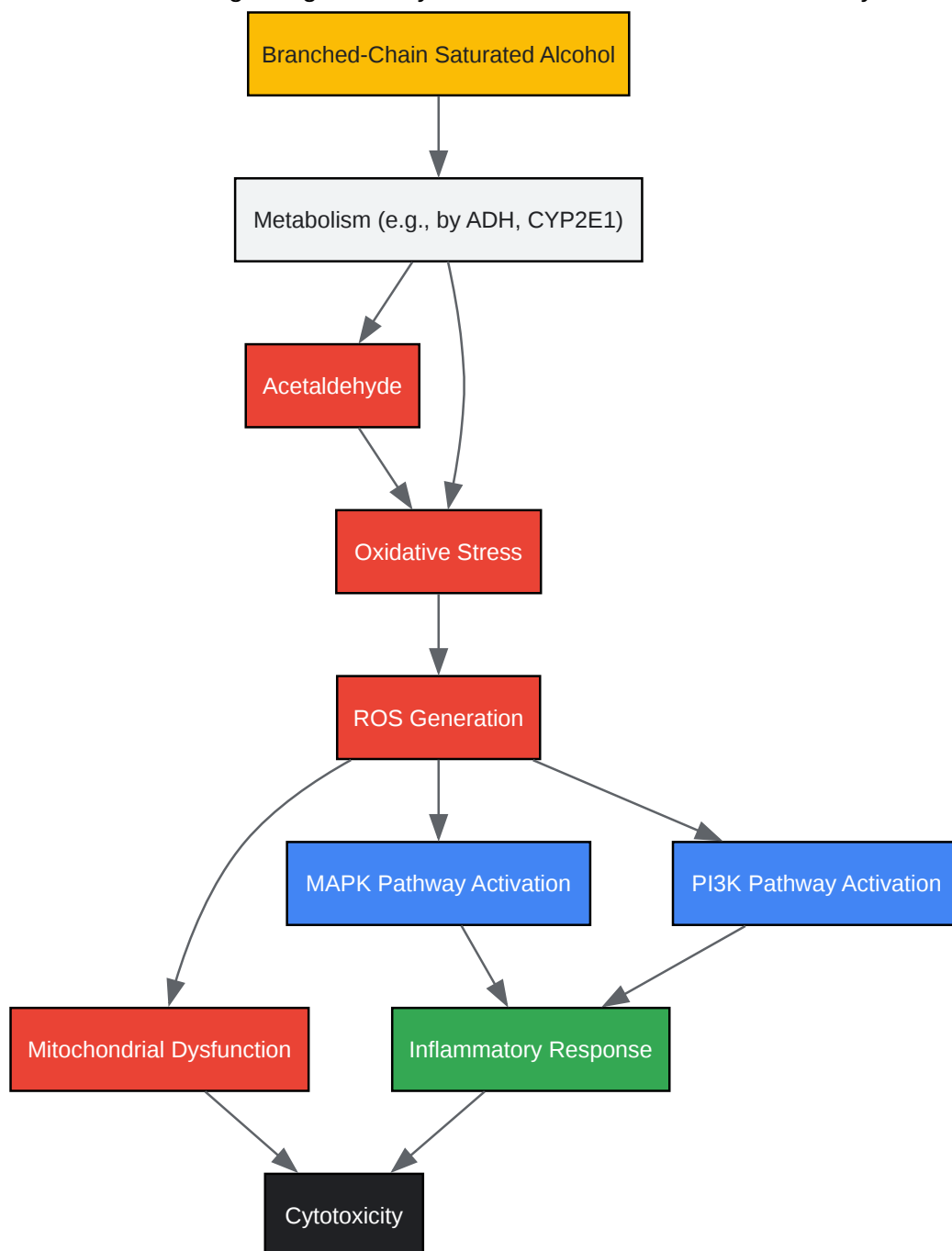


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Caption: General workflow for toxicological assessment of branched-chain saturated alcohols.

Putative Signaling Pathway for Alcohol-Induced Cellular Toxicity

Putative Signaling Pathway for Alcohol-Induced Cellular Toxicity



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Caption: Putative signaling pathway for alcohol-induced cellular toxicity.

Mechanistic Insights

The toxicity of branched-chain saturated alcohols is believed to be mediated, in part, by their metabolism to aldehydes and subsequent generation of oxidative stress. The metabolism of alcohols can lead to the production of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This oxidative stress can trigger various signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in inflammation and cell death. The accumulation of acetaldehyde, a primary metabolite of alcohol, is also known to be cytotoxic and contributes to the overall toxicity profile. While these mechanisms are generally accepted for alcohols, further research is needed to elucidate the specific pathways and molecular targets for individual branched-chain saturated alcohols.

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